[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909312-48-6
VCID: VC7408505
InChI: InChI=1S/C8H13N3O2.2ClH/c1-12-4-5-13-8-3-2-7(6-9)10-11-8;;/h2-3H,4-6,9H2,1H3;2*1H
SMILES: COCCOC1=NN=C(C=C1)CN.Cl.Cl
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13

[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride

CAS No.: 1909312-48-6

Cat. No.: VC7408505

Molecular Formula: C8H15Cl2N3O2

Molecular Weight: 256.13

* For research use only. Not for human or veterinary use.

[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride - 1909312-48-6

Specification

CAS No. 1909312-48-6
Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13
IUPAC Name [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C8H13N3O2.2ClH/c1-12-4-5-13-8-3-2-7(6-9)10-11-8;;/h2-3H,4-6,9H2,1H3;2*1H
Standard InChI Key RQLPDRJVSWRKBF-UHFFFAOYSA-N
SMILES COCCOC1=NN=C(C=C1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has a molecular formula of C₈H₁₅Cl₂N₃O₂ and a molecular weight of 256.13 g/mol. Its IUPAC name, [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine;dihydrochloride, reflects the presence of a pyridazine ring substituted at the 6-position with a 2-methoxyethoxy group and at the 3-position with an aminomethyl moiety, protonated as a dihydrochloride salt .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1909312-48-6
Molecular FormulaC₈H₁₅Cl₂N₃O₂
Molecular Weight256.13 g/mol
SMILESCOCCOC1=NN=C(C=C1)CN.Cl.Cl
InChI KeyRQLPDRJVSWRKBF-UHFFFAOYSA-N

Three-Dimensional Conformation

The dihydrochloride salt enhances aqueous solubility and stability, critical for in vitro and in vivo studies. Computational models suggest that the methoxyethoxy side chain adopts a gauche conformation, optimizing hydrogen bonding with surrounding water molecules . The pyridazine ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in biological targets .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve:

  • Pyridazine Ring Formation: Cyclization of 1,4-diketones with hydrazine derivatives to construct the pyridazine core .

  • Side-Chain Introduction: Nucleophilic substitution at the 6-position using 2-methoxyethanol under alkaline conditions.

  • Aminomethylation: Introduction of the methanamine group via reductive amination or direct alkylation .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Purification and Characterization

Purification typically employs recrystallization from ethanol/water mixtures, followed by lyophilization. Analytical characterization includes:

  • NMR Spectroscopy: Confirmation of proton environments (e.g., δ 3.3–3.7 ppm for methoxy and ethyleneoxy protons).

  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 183.1) aligns with the free base .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits improved aqueous solubility compared to the free base, though exact solubility data remain unpublished. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), making it suitable for long-term storage .

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ at 265 nm (π→π* transition of the pyridazine ring).

  • IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1100 cm⁻¹ (C-O-C) .

TargetAssay TypeResult (IC₅₀/EC₅₀)Source
PDE4BFluorescent1.2 µM
HEK293 ViabilityMTT Assay>100 µM

Comparative Analysis with Analogues

Pyridazin-3-ylmethanamine Hydrochloride (CID 53419881)

This simpler analogue lacks the methoxyethoxy group, reducing solubility (logP 0.8 vs. 1.2 for the target compound) and enzymatic affinity (PDE4B IC₅₀ 12 µM) .

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CID 20113673)

Replacing the pyridazine ring with pyridine abolishes PDE4B inhibition, underscoring the importance of the diazine structure .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the methoxyethoxy chain length to optimize pharmacokinetics.

  • In Vivo Studies: Evaluating bioavailability and efficacy in inflammatory disease models.

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